molecular formula C12H24N2O3 B12323283 Ile-Ile

Ile-Ile

Cat. No.: B12323283
M. Wt: 244.33 g/mol
InChI Key: BCVIOZZGJNOEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoleucine-Isoleucine (Ile-Ile) is a dipeptide composed of two isoleucine molecules Isoleucine is an essential α-amino acid used in the biosynthesis of proteins It contains an α-amino group, an α-carboxylic acid group, and a hydrocarbon side chain with a branch

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ile-Ile can be achieved through peptide bond formation between two isoleucine molecules. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the isoleucine residues are sequentially added to a solid support, with each coupling step followed by deprotection and washing steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ile-Ile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the original dipeptide .

Mechanism of Action

The mechanism of action of Ile-Ile involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, influencing various cellular processes. For example, it can modulate protein synthesis and degradation pathways, impacting muscle metabolism and recovery .

Comparison with Similar Compounds

Similar Compounds

    Alanine-Isoleucine (Ala-Ile): A dipeptide composed of alanine and isoleucine.

    Leucine-Isoleucine (Leu-Ile): A dipeptide composed of leucine and isoleucine.

    Valine-Isoleucine (Val-Ile): A dipeptide composed of valine and isoleucine.

Uniqueness of Ile-Ile

This compound is unique due to its specific structural and conformational properties, which influence its self-assembly behavior and interactions with other molecules. Compared to other dipeptides, this compound exhibits distinct self-assembly patterns and stability in various solvents .

Properties

IUPAC Name

2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIOZZGJNOEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874380
Record name ILE-ILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Isoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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